![molecular formula C13H11NO B13876600 1-[2-(Pyridin-3-yl)phenyl]ethanone](/img/structure/B13876600.png)
1-[2-(Pyridin-3-yl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Pyridin-3-yl)phenyl]ethanone, also known as 2-Phenyl-1-(pyridin-3-yl)ethanone, is an organic compound with the molecular formula C13H11NO. This compound is characterized by the presence of a phenyl group and a pyridinyl group attached to an ethanone backbone. It is a solid at room temperature and is used in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Pyridin-3-yl)phenyl]ethanone can be achieved through several methods. One common method involves the reaction of 2-bromopyridine with phenylacetic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the use of a Grignard reagent. In this approach, phenylmagnesium bromide is reacted with 3-pyridinecarboxaldehyde to form the desired product. This reaction is usually performed in an anhydrous ether solvent under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Pyridin-3-yl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Pyridin-3-yl)phenyl]ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[2-(Pyridin-3-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylpyridine: Similar structure but lacks the phenyl group.
2-Phenyl-1-(pyridin-2-yl)ethanone: Similar structure but with the pyridinyl group at a different position.
1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone: Similar structure with additional substituents.
Uniqueness
1-[2-(Pyridin-3-yl)phenyl]ethanone is unique due to the specific positioning of the phenyl and pyridinyl groups, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of activities that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
1-(2-pyridin-3-ylphenyl)ethanone |
InChI |
InChI=1S/C13H11NO/c1-10(15)12-6-2-3-7-13(12)11-5-4-8-14-9-11/h2-9H,1H3 |
Clave InChI |
ATYHPHFCJWYNKH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylate](/img/structure/B13876527.png)
![Tert-butyl (6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B13876530.png)
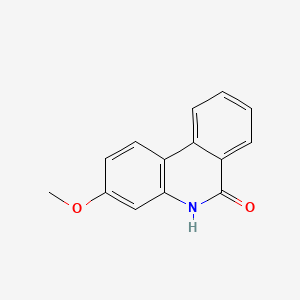
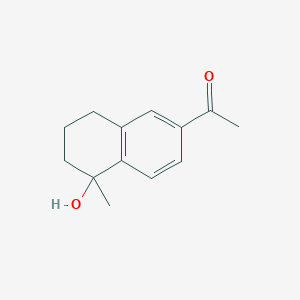
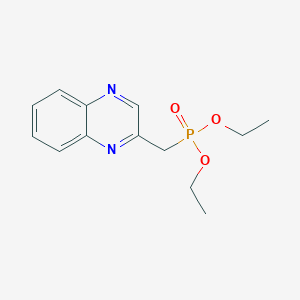
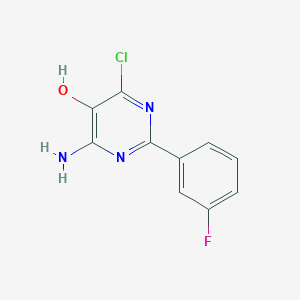
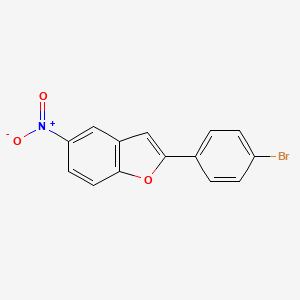



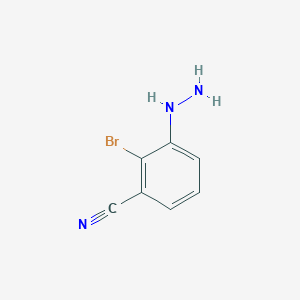
![N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B13876597.png)
![ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate](/img/structure/B13876599.png)
![Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate](/img/structure/B13876602.png)
